molecular formula C22H20N4S B12014641 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12014641
M. Wt: 372.5 g/mol
InChI Key: YCQQCNWTLKQVLR-UHFFFAOYSA-N
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Description

This 1,2,4-triazole derivative features a 4-pyridyl group at position 5, a 4-methylphenyl group at position 4, and a 3-methylbenzylthio moiety at position 3 (CAS: Not explicitly provided; structurally related to CAS 499124-50-4 in ).

Properties

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H20N4S/c1-16-6-8-20(9-7-16)26-21(19-10-12-23-13-11-19)24-25-22(26)27-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3

InChI Key

YCQQCNWTLKQVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of Substituents: The methylphenyl, methylphenylmethylthio, and pyridyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles are recognized for their role in developing therapeutic agents. The compound has been studied for several biological activities:

  • Antifungal Activity : Triazoles are widely used as antifungal agents. Research indicates that derivatives of triazoles exhibit significant antifungal properties against various pathogens, making them crucial in treating fungal infections .
  • Anticancer Properties : The compound has shown potential in anticancer research. Studies suggest that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines .
  • Antimicrobial Activity : The incorporation of the triazole moiety into drug design has led to compounds with enhanced antimicrobial properties. This includes activity against bacteria and viruses, which is vital in combating antibiotic resistance .

Agricultural Applications

Triazoles also play a significant role in agriculture:

  • Fungicides : Compounds like 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole are utilized as fungicides to protect crops from fungal pathogens. Their effectiveness in controlling plant diseases has been documented in various studies .
  • Plant Growth Regulators : Some triazole derivatives have been explored for their ability to promote plant growth and enhance yield by modulating plant hormone levels .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Case Study 1 : A study reported the synthesis of various triazole derivatives, including the target compound, which demonstrated potent antifungal activity against Candida species. The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly enhance antifungal efficacy .
  • Case Study 2 : In another investigation, the anticancer properties of triazole derivatives were evaluated against breast cancer cell lines. Results showed that compounds with specific functional groups exhibited higher cytotoxicity compared to others, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole
  • Key Difference : The methyl group on the benzylthio substituent is at the 2-position instead of the 3-position.
3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
  • Key Difference : A fluorine atom replaces the methyl group on the benzylthio moiety.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and may improve bioavailability. The molecular weight decreases slightly (MW: 380.45 g/mol, C21H17FN4S ) compared to the target compound .

Functional Group Variations

Topiroxostat (FYX-051)
  • Structure : 4-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile.
  • Key Differences: Lacks the benzylthio and methylphenyl groups; features a cyano group at position 2 of the pyridine ring.
  • Activity : A clinically approved xanthine oxidase inhibitor for gout treatment (IC50: ~2.98 nM for related analogs). The absence of thioether groups may reduce off-target interactions but limit lipophilicity .
APK-38 and YUPK-2 (Morpholinium Derivatives)
  • Structure : APK-38 (5-(4-nitrophenyl)-1,2,4-triazolyl-3-ylthioacetate) and YUPK-2 (5-(3-pyridyl)-1,2,4-triazolyl-3-ylthioacetate).
  • Key Differences : Morpholinium counterions and substituents on the triazole ring.
  • Activity : Demonstrated efficacy in improving cerebral circulation in preclinical models. The ionic nature of these compounds may enhance solubility but limit blood-brain barrier penetration compared to the neutral target compound .

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) LogP* Notable Properties
Target Compound 3-[(3-methylphenyl)methylthio] C22H20N4S 372.486 ~3.8 High lipophilicity
3-[(2-Fluorophenyl)methylthio] derivative 3-[(2-fluorophenyl)methylthio] C21H17FN4S 380.45 ~3.5 Enhanced metabolic stability
Topiroxostat (FYX-051) 3-(4-pyridyl) C13H8N6 248.24 ~1.2 High solubility, enzyme inhibition
APK-38 Morpholinium thioacetate C14H14N4O3S 318.35 ~0.9 Ionic, CNS activity

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

The compound 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound in focus was evaluated against various cancer cell lines. For instance, a study indicated that triazole derivatives demonstrated significant cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a study assessing the effects on cancer cell lines (e.g., MCF-7, A549), it was found that the compound exhibited an IC₅₀ value ranging from 10 to 20 µM, indicating strong antiproliferative effects .

Antibacterial Activity

Triazoles are known for their antibacterial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

  • Research Findings : In peripheral blood mononuclear cell (PBMC) cultures, it was observed that treatment with the compound significantly reduced the release of TNF-α and IL-6 at concentrations as low as 5 µg/mL . This suggests a potential application in managing inflammatory conditions.

The biological activities of this compound are attributed to its ability to interact with various biological targets. The triazole ring is known to coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the presence of methylthio and pyridyl groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Q. Basic Research Focus

  • 1H-NMR/13C-NMR : Confirm substitution patterns and aromatic proton environments .
  • LC-MS : Verify molecular weight and detect side products .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., used for related triazoles) .

How can molecular docking studies predict this compound's biological activity?

Q. Advanced Research Focus

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro assays .

What strategies resolve contradictions in reported synthetic yields or biological data?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) across labs .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., alkylation yields in vs. 12) to identify outliers .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) or single-crystal XRD to confirm structural assignments .

How do computational methods (DFT, ADME) enhance understanding of this compound's properties?

Q. Advanced Research Focus

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • ADME Analysis : Use SwissADME or PreADMET to estimate bioavailability, logP, and cytochrome P450 interactions .
  • Toxicity Prediction : ProTox-II or Derek Nexus for preliminary toxicity screening .

What is the role of substituents in modulating biological activity?

Q. Advanced Research Focus

  • Thioether vs. Thiol Groups : The (3-methylphenyl)methylthio moiety enhances lipophilicity, potentially improving membrane penetration .
  • Pyridyl vs. Phenyl Substituents : Pyridyl groups may facilitate hydrogen bonding with target proteins .
  • SAR Studies : Systematically vary substituents and correlate with activity data (e.g., IC50 values) to identify pharmacophores .

How can crystallographic data improve mechanistic insights?

Q. Advanced Research Focus

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the structure .
  • Electron Density Maps : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) using SHELXL refinement .

Q. Methodological Notes

  • Data Reproducibility : Archive raw spectral data and crystallographic CIF files in supplementary materials .

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